1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride
Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a chemical compound with the CAS Number: 374822-27-2 . It has a molecular weight of 293.64 . This compound is a useful reactant for the preparation of palladium complexes with chiral pincer ligands .
Synthesis Analysis
The compound was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance (enantiomeric excess > 99.9%) .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H .Chemical Reactions Analysis
The compound was synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . To further improve the product yield, ADH was introduced into the reaction system to promote an equilibrium shift .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis of Chiral Intermediates for Painkillers
This compound is used as a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers, which are important in pain management. A bienzyme cascade system involving R-ω-transaminase and an alcohol dehydrogenase is employed for efficient synthesis .
Intermediate for NK1 Antagonists
Optically active isomers of this compound are utilized in pharmaceutical synthesis, such as for compounding NK1 antagonists, which are used in treatments targeting nausea and vomiting .
Production of Lipid-Lowering Agents
The (S)-isomer of this compound serves as a crucial intermediate in the production of lipid-lowering agents, contributing to the development of treatments for high cholesterol and related conditions .
Enantioselective Hydrogenation Photosynthesis
This compound is an important artificial chiral intermediate for complex pharmaceutical drugs and biologically active molecules, synthesized through hydrogenation reactions where enantioselectivity is key .
Organic Transformations
The 3,5-bis(trifluoromethyl)phenyl motif of this compound is extensively used in promoting organic transformations, indicating its role in various chemical synthesis processes .
H-bond Catalysts
It also finds application as a privileged motif in H-bond catalysts due to its structural properties, which facilitate the formation of hydrogen bonds essential for catalysis .
Safety and Hazards
Mechanism of Action
Target of Action
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a key chiral intermediate of selective tetrodotoxin-sensitive blockers . The primary targets of this compound are tetrodotoxin-sensitive channels, which play a crucial role in the transmission of nerve signals.
Mode of Action
The compound interacts with its targets through a process known as amination. This process is facilitated by a biocatalyst, R-ω-transaminase (ATA117), which leads to a high efficiency in product performance .
Biochemical Pathways
The compound affects the biochemical pathways involved in nerve signal transmission. The amination of 3,5-bistrifluoromethylacetophenone, facilitated by ATA117, is a key step in these pathways .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its interaction with r-ω-transaminase (ata117) and an alcohol dehydrogenase (adh) co-expression system .
Result of Action
The result of the compound’s action is the efficient synthesis of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers . This synthesis process has a high enantiomeric excess, indicating a high degree of chiral purity .
Action Environment
The action of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is influenced by environmental factors such as temperature and pH. For instance, the substrate handling capacity of the enzyme system used in the synthesis process was found to increase under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h .
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSPCWWXKNPRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624488 | |
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride | |
CAS RN |
374822-27-2 | |
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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